molecular formula C13H17N5O2 B2581944 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-00-2

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2581944
CAS No.: 887462-00-2
M. Wt: 275.312
InChI Key: ALBSOUPLGOVCAX-UHFFFAOYSA-N
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Description

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-f]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[2,1-f]purine scaffold .

Mechanism of Action

The mechanism of action of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups at distinct positions on the imidazo[2,1-f]purine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,8-Diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C13H17N5O2
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 887462-00-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets by binding to their active or allosteric sites, influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator in several biological processes.

Antidepressant Activity

Recent studies have investigated the antidepressant-like properties of imidazopurine derivatives similar to this compound. For instance:

  • Study Findings : In animal models using the forced swim test (FST), derivatives exhibited significant antidepressant-like effects. This suggests potential efficacy in treating depression through modulation of serotonergic pathways .

Antiproliferative Effects

Research has also highlighted the antiproliferative activity of related compounds in cancer models:

  • Case Study : A study on hydantoin and purine derivatives demonstrated that certain compounds exhibited moderate growth inhibition against various cancer cell lines (e.g., SW480 and SW620). This highlights the potential of imidazopurine derivatives in cancer therapy .

Comparative Activity Table

Compound NameBiological ActivityReference
This compoundAntidepressant-like effects
AZ-853High affinity for serotonin receptors; Antidepressant-like
AZ-861Antidepressant-like; Modulates serotonergic pathways
Hydantoin derivativesModerate antiproliferative effects in cancer cells

Safety Profile

The safety profile of imidazopurine derivatives is crucial for their therapeutic application. Studies have indicated that these compounds exhibit a favorable safety profile in preclinical evaluations. However, comprehensive toxicity assessments are necessary to ensure their viability for human use.

Properties

IUPAC Name

2,6-diethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-16-8(3)7-18-9-10(14-12(16)18)15(4)13(20)17(6-2)11(9)19/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSOUPLGOVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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